molecular formula C8H11NO B1210026 m-Tyramine CAS No. 588-05-6

m-Tyramine

Cat. No. B1210026
CAS RN: 588-05-6
M. Wt: 137.18 g/mol
InChI Key: GHFGJTVYMNRGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

m-Tyramine can be synthesized from L-phenylalanine through a process involving enzymatic reactions, including hydroxylation and decarboxylation. This pathway involves the phenylalanine-4-hydroxylase complex and aromatic amino acid decarboxylase, resulting in the formation of m-tyramine in small yields (Coulson, Henson, & Jepson, 1968).

Molecular Structure Analysis

The molecular structure of tyramine, including m-tyramine, has been elucidated through various methods such as X-ray diffraction, revealing its conformational properties and interaction patterns. For example, the structure of tyramine hydrochloride shows the tyramine cation lying on two planes, indicating the folded conformations due to non-bonding interactions (Tamura, Wakahara, Fujiwara, & Tomita, 1974).

Chemical Reactions and Properties

Tyramine undergoes various chemical reactions, including nitrosation, which forms N- and C-nitroso compounds under certain conditions. The nitrosation of tyramine is favored under acidic conditions similar to those in the human stomach, leading to the formation of mutagenic products (González-Jiménez et al., 2017).

Physical Properties Analysis

The physical properties of tyramine, such as its conformational behavior, have been studied through free-jet microwave absorption spectroscopy. This research highlights the role of intramolecular hydrogen bonds and non-bonding interactions in determining the conformational properties of tyramine (Melandri & Maris, 2004).

Chemical Properties Analysis

The chemical properties of tyramine, including its interactions and reactivity, have been extensively studied. For instance, the interaction between tyramine units in solid and solution states has been investigated, revealing how intermolecular hydrogen bonds influence the molecular organization and potential reactivity of tyramine (Quevedo et al., 2012).

Scientific Research Applications

m-Tyramine , also known as 3-tyramine , is an endogenous trace amine neuromodulator and a structural analog of phenethylamine . It has effects on the adrenergic and dopaminergic systems .

  • Food and Nutrition

    • m-Tyramine is one of the most important biological amines in food, which leads to food poisoning if consumed in high amounts . It can cause high blood pressure and migraines in people taking monoamine oxidase (MAO) inhibitors . Cheese provides ideal conditions for the production of tyramine .
    • The amount of tyramine in cheeses can be determined using the HPLC method . The factors affecting the amount of tyramine in cheeses include bacterial species, animal species, storage conditions (time and temperature), pH, moisture, salt, and the number of somatic cells .
  • Pharmacology and Medicine

    • m-Tyramine can influence a multitude of physiological mechanisms, exhibiting neuromodulatory properties as well as cardiovascular and immunological effects .
    • At high concentrations, tyramine also elicits toxic effects, induces hypertension and migraine, and may cause allergic reactions .
  • Neuroscience

    • m-Tyramine is a neuromodulator and is a precursor for the neurotransmitter octopamine . It has effects on the adrenergic and dopaminergic systems .
    • It can be metabolized into dopamine via peripheral or brain CYP2D6 enzymes in humans . This contributes to the concentration of this neurotransmitter .
  • Immunology

    • m-Tyramine modulates the cellular immune system . It can influence a multitude of physiological mechanisms .
  • Cardiovascular Health

    • m-Tyramine has cardiovascular effects . At high concentrations, it induces hypertension .
  • Toxicology

    • At high concentrations, m-Tyramine also elicits toxic effects, induces hypertension and migraine, and may cause allergic reactions .
  • Behavioral Effects

    • m-Tyramine has been studied for its role in behavioral effects in animals . It has been found to influence the role of catecholamines and 5-hydroxytryptamine in the behavioral effects of m-tyrosine in rats .
  • Dopamine Metabolism

    • m-Tyramine can be metabolized into dopamine via peripheral or brain CYP2D6 enzymes in humans . This contributes to the concentration of this neurotransmitter .
  • Food Processing

    • Certain food-processing methods can lead to high amounts of available amino acids in foods. These amino acids can be subsequently decarboxylated to their respective biogenic amines . One of the most prominent examples of a food with high tyramine concentrations is cheese .
  • Drug Interactions

    • Foods high in tyramine can cause high blood pressure and migraines in people taking monoamine oxidase (MAO) inhibitors .
  • Food Poisoning

    • Tyramine is one of the most important biological amines in food, which leads to food poisoning if consumed in high amounts .
  • Amino Acid Decarboxylation

    • m-Tyramine is generated via the decarboxylation of the amino acid tyrosine in animals, plants, and microorganisms .

Safety And Hazards

Tyramine is used in laboratory chemicals. It is advised against use in food, drug, pesticide or biocidal product use . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-aminoethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFGJTVYMNRGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3458-98-8 (hydrochloride)
Record name m-Tyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50207522
Record name 3-Tyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name m-Tyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

10.4 mg/mL at 15 °C
Record name m-Tyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

m-Tyramine

CAS RN

588-05-6
Record name m-Tyramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Tyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Tyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyphenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-TYRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1OA38R0EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name m-Tyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 165 °C
Record name m-Tyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

10% Palladium-carbon catalyst (water content 50%, 86 mg) was added to a solution of 2-(3-benzyloxyphenyl)ethylamine (434 mg, 1.91 mmol, 1.0 eq) in THF (10 ml), and the mixture was stirred at room temperature for 3 hours in a stream of hydrogen. The reaction ma ire was filtered through Celite, and the filtrate was concentrated under reduced pressure to give 2-(3-hydroxyphenyl)ethylamine (250 mg, 95.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
86 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-Tyramine
Reactant of Route 2
m-Tyramine
Reactant of Route 3
m-Tyramine
Reactant of Route 4
m-Tyramine
Reactant of Route 5
m-Tyramine
Reactant of Route 6
m-Tyramine

Citations

For This Compound
2,590
Citations
SR Philips, B Rozdilsky, AA Boulton - Biological Psychiatry, 1978 - europepmc.org
Postmortem human brains have been obtained from four nonpsychiatric patients, aged 59-70 years. Regional analysis of the trace amines phenylethylamine, p-tyramine, m-tyramine, …
Number of citations: 128 europepmc.org
LE Dyck, CR Yang, AA Boulton - Journal of neuroscience …, 1983 - Wiley Online Library
… Striatal slices incubated with 3H-m-tyramine or 'Hp-tyramine … major biosynthetic route for m-tyramine formation in the rat … amino acid decarboxylase, to m-tyramine. para-Tyramine is …
Number of citations: 69 onlinelibrary.wiley.com
SR Philips, BA Davis, DA Durden… - Canadian Journal of …, 1975 - cdnsciencepub.com
… Hb our knowledge, m-tyramine has not been previously … of (a) m-tyramine; (b) m-tyramine isolated from kidneys pooled … sacrifice); (c) m-tyramine isolated from kidneys pooled from four …
Number of citations: 69 cdnsciencepub.com
RSG Jones, AA Boulton - Canadian journal of physiology and …, 1980 - cdnsciencepub.com
… The responses of cortical neurones to DA were also potentiated by m-tyramine and β-phenylethylamine applied with weak cationic currents. The results may suggest that trace amines …
Number of citations: 105 cdnsciencepub.com
M Sandler, BL Goodwin, CRJ Ruthven, DB Calne - Nature, 1971 - nature.com
… animal experiments had suggested that 3,4-dihydroxyphenylacetic acid is the immediate precursor of m-hydroxyphenylacetic acid“, we now have evidence of increased mtyramine …
Number of citations: 70 www.nature.com
LE Dyck, CW Kazakoff, CT Dourish - European Journal of Pharmacology, 1982 - Elsevier
… of m-tyramine may have been responsible for the observed behavioural stimulation and that a threshold level of m-tyramine … components observed indicate that m-tyramine could act by …
Number of citations: 14 www.sciencedirect.com
Y Nagaya, M Kutsukake, SI Chigusa, A Komatsu - Neuroscience letters, 2002 - Elsevier
… among muscle cells and among preparations, from 0 to approximately 10 mV (mean±SEM of 4.5±1.3 mV (n=13) by 10 −5 M octopamine and 2.7±0.9 mV (n=10) by 10 −5 M tyramine). …
Number of citations: 144 www.sciencedirect.com
RG Smyth, JH Tong, A D'Iorio - European Journal of Pharmacology, 1977 - Elsevier
… appears to be related to the presence of m-tyramine and m-octopamine and that a decarboxylation … In the present paper, we have also studied the effect of m-tyrosine, m-tyramine …
Number of citations: 5 www.sciencedirect.com
LE Dyck, AV Juorio, AA Boulton - Neurochemical Research, 1982 - Springer
… BA Davis for synthesizing the deuterated p- and m-tyramine, Dr. RSG Jones for performing … on the simultaneous release of dopamine and por m- tyramine from rat striatal slices. Eur. J. …
Number of citations: 19 link.springer.com
T Hiroi, S Imaoka, Y Funae - Biochemical and biophysical research …, 1998 - Elsevier
… pTyramine and m-tyramine were used as substrates in these experiments. In the case of m-tyramine, only CYP2D6 had high hydroxylation activity of tyramine (data not shown). In the …
Number of citations: 304 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.